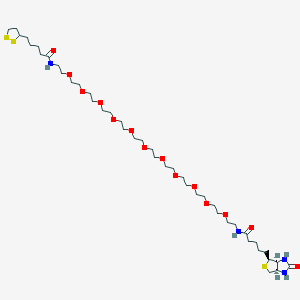
4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride is a chemical compound with the CAS Number: 2121514-41-6 . It has a molecular weight of 196.01 . The IUPAC name for this compound is 4-chloro-5-fluoronicotinaldehyde hydrochloride . It is a solid at room temperature and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3ClFNO.ClH/c7-6-4 (3-10)1-9-2-5 (6)8;/h1-3H;1H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, fluorine, nitrogen, and oxygen atoms in the pyridine ring.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stored at temperatures between 2-8°C .Scientific Research Applications
Medicinal Chemistry Applications 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride is instrumental in designing selective inhibitors for therapeutic targets. For instance, it plays a crucial role in synthesizing p38 mitogen-activated protein (MAP) kinase inhibitors, which are significant for their anti-inflammatory properties. These inhibitors, characterized by a pyridinyl imidazole scaffold, show promise in treating diseases marked by excessive proinflammatory cytokine release. The compound's utility extends to the development of imidazole and pyrimidine-based derivatives, highlighting its versatility in drug design (Scior et al., 2011).
Polymer Science and Environmental Safety In polymer science, the focus on fluoropolymers, particularly polytetrafluoroethylene (PTFE), underscores the importance of understanding the synthesis, characterization, and applications of such materials. Fluoropolymers are known for their exceptional properties, including chemical resistance, thermal stability, and non-stick characteristics. The synthesis and characterization of PTFE, for instance, are pivotal in advancing applications ranging from coatings and lubricants to medical devices. The compound contributes to the development of high-molecular-mass materials and waxes, showcasing its role in creating materials with unique properties (Puts et al., 2019).
Furthermore, the environmental safety aspect is crucial in the context of per- and polyfluoroalkyl substances (PFASs), where fluoropolymers are assessed for their potential low concern due to their high molecular weight and negligible solubility in water. This assessment supports the distinct classification of fluoropolymers from other PFAS classes, emphasizing the need for a nuanced approach to hazard assessment and regulation (Henry et al., 2018).
Safety and Hazards
The safety information for 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
properties
IUPAC Name |
4-chloro-5-fluoropyridine-3-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO.ClH/c7-6-4(3-10)1-9-2-5(6)8;/h1-3H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJTUZMJFGHTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121514-41-6 |
Source


|
| Record name | 3-Pyridinecarboxaldehyde, 4-chloro-5-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)






